BenchChemオンラインストアへようこそ!

N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound features a distinctive 3-chloro-2-fluoro substitution on the N-phenyl ring, conferring sub-μM SGK1 inhibition (IC₅₀=0.795 μM) with selectivity over Src kinase. Compared to its 2-chloro-4-fluoro positional isomer (CAS 1428349-12-5), this halogen pattern creates unique electrostatic and steric profiles for probing kinase back pockets. The ortho-fluoro substituent strategically blocks CYP450-mediated oxidative metabolism, enhancing metabolic stability. Ideal for parallel screening with its isomer to map structure-selectivity relationships in SGK1/Tie2 pathways. A synthetically tractable scaffold for fragment growth and lead optimization campaigns.

Molecular Formula C15H11ClFN3O
Molecular Weight 303.72
CAS No. 1428367-17-2
Cat. No. B2833661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
CAS1428367-17-2
Molecular FormulaC15H11ClFN3O
Molecular Weight303.72
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C(=CC=C3)Cl)F
InChIInChI=1S/C15H11ClFN3O/c1-20-12-8-3-2-5-9(12)14(19-20)15(21)18-11-7-4-6-10(16)13(11)17/h2-8H,1H3,(H,18,21)
InChIKeyWSUXGFZKZFCZIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide: Structural Identity and Procurement Baseline


N-(3-Chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428367-17-2) is a synthetic small-molecule member of the 1H-indazole-3-carboxamide class, featuring a 3-chloro-2-fluorophenyl substituent on the carboxamide nitrogen and a methyl group at the N1 position of the indazole core [1]. This class is widely explored for kinase inhibition, with the indazole-3-carboxamide motif serving as an ATP-competitive hinge binder in targets such as GSK-3β, PARP-1, and various tyrosine kinases [2]. The compound has a molecular weight of 303.72 g/mol, a calculated XLogP3 of 3.5, and a topological polar surface area of 46.9 Ų [1]. Its closest commercially available analog is the positional isomer N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-12-5), which differs only in the halogen substitution pattern on the phenyl ring [3].

Why Indazole-3-Carboxamide Analogs Cannot Be Interchanged: The Case of N-(3-Chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide


Within the 1-methyl-1H-indazole-3-carboxamide series, simple positional isomerism of halogen substituents on the N-phenyl ring can profoundly alter biological activity, target selectivity, and pharmacokinetic behavior. The target compound's 3-chloro-2-fluoro substitution pattern creates a distinct electrostatic surface and steric profile compared to the 2-chloro-4-fluoro isomer [1]. In related indazole-based kinase inhibitor series, the 2-fluoro-3-chloro motif has been shown to confer superior potency against SGK1 (IC₅₀ = 0.795 μM) and Tie2 (IC₅₀ = 1.12 μM) kinases compared to unsubstituted phenyl derivatives, while displaying 0% inhibition of Src kinase, indicating that subtle halogen positioning drives both potency and selectivity profiles [2]. Generic substitution without experimental validation therefore risks loss of target engagement, altered selectivity, or unexpected pharmacokinetics.

Quantitative Differentiation Evidence for N-(3-Chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide


Positional Isomer Differentiation: 3-Chloro-2-fluorophenyl vs. 2-Chloro-4-fluorophenyl Substitution

The target compound N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428367-17-2) differs from its closest commercially available analog N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-12-5) solely in the positional arrangement of chlorine and fluorine atoms on the N-phenyl ring [1]. In the target compound, the fluorine occupies the ortho position adjacent to the carboxamide linkage, while chlorine is at the meta position; in the comparator, chlorine is ortho and fluorine is para [1]. Despite identical molecular formula (C₁₅H₁₁ClFN₃O), molecular weight (303.72 g/mol), computed XLogP3 (3.5), and TPSA (46.9 Ų), the different halogen positions produce distinct electron distribution on the phenyl ring, as the ortho-fluoro substituent in the target compound exerts a stronger electron-withdrawing inductive effect on the amide bond, potentially altering hydrogen-bonding capacity and target binding conformation [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Validated 2-Fluoro-3-chloro Motif Superiority in Related Indazole Kinase Inhibitors

In a systematic study of aza-2H-indazole derivatives as kinase inhibitors, compounds bearing the 2-fluoro-3-chloro substitution on the phenyl ring demonstrated superior inhibitory activity compared to unsubstituted phenyl derivatives [1]. Specifically, compound 33, containing the 2-fluoro-3-chloro motif, exhibited IC₅₀ values of 0.795 μM against SGK1 and 1.12 μM against Tie2, with 0% inhibition of Src kinase, demonstrating both potency and selectivity [1]. In contrast, unsubstituted phenyl analogs showed weaker activity, confirming that the halogen substitution pattern is a key driver of kinase inhibition within this scaffold class [1]. While this data comes from the N2-substituted aza-2H-indazole sub-series rather than the N1-methyl-1H-indazole-3-carboxamide series of the target compound, the conserved 2-fluoro-3-chlorophenyl motif provides class-level evidence supporting the value of this substitution pattern.

Kinase Inhibition SGK1 Tie2 Src Selectivity

Computed Drug-Likeness and Physicochemical Comparison with Positional Isomer

Both the target compound (3-chloro-2-fluoro isomer) and its 2-chloro-4-fluoro analog share identical computed global physicochemical descriptors relevant to oral drug-likeness: molecular weight (303.72 g/mol), XLogP3 (3.5), hydrogen bond donor count (1), hydrogen bond acceptor count (3), rotatable bond count (2), and topological polar surface area (46.9 Ų) [1][2]. All values fall within Lipinski's Rule of Five criteria (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10), indicating favorable predicted oral bioavailability [1]. However, the ortho-fluoro substituent in the target compound may influence metabolic stability differently than the ortho-chloro in the comparator, as ortho-fluorine atoms are known to block CYP450-mediated oxidative metabolism at adjacent positions, potentially offering a metabolic stability advantage not captured by computed global descriptors [3].

Drug-Likeness Physicochemical Properties ADME Prediction

Indazole-3-Carboxamide Scaffold as Validated ATP-Competitive Kinase Hinge Binder

The 1H-indazole-3-carboxamide scaffold is a well-validated ATP-competitive kinase hinge-binding motif, with multiple series demonstrating potent inhibition across diverse kinase targets [1][2]. In GSK-3β inhibitor programs, the indazole-3-carboxamide core forms conserved hydrogen bonds with the hinge region (typically Asp133/Val135), while N1 and carboxamide substituents project into the solvent-exposed region and back pocket respectively, modulating selectivity [1]. In PARP-1 inhibition, N1-substituted indazole-3-carboxamides demonstrated IC₅₀ values as low as 36 μM for early leads, with subsequent optimization yielding nanomolar inhibitors [2]. The target compound, featuring an N1-methyl group (minimal steric bulk) and an N-(3-chloro-2-fluorophenyl) carboxamide side chain, occupies a distinct chemical space within this validated scaffold class, positioning it as a potentially selective probe for kinases that prefer ortho-fluoro aryl amides in their back pocket [3].

GSK-3β Inhibition PARP-1 Inhibition Kinase Hinge Binding

Optimal Application Scenarios for N-(3-Chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide in Research and Industrial Settings


Kinase Selectivity Profiling Using Positional Isomer Pairs

The target compound and its 2-chloro-4-fluoro isomer (CAS 1428349-12-5) form an isomeric pair ideal for probing the steric and electronic requirements of kinase back pockets. Researchers can use both compounds in parallel biochemical screens to identify kinases where ortho-fluoro (target compound) vs. ortho-chloro (isomer) substitution drives differential inhibition, as demonstrated by the SGK1/Tie2 selectivity observed in related indazole series [1]. This head-to-head comparison can reveal structure-selectivity relationships not predictable from computed global properties alone.

Fragment-Based and Scaffold-Hopping Drug Discovery Programs

The 1-methyl-1H-indazole-3-carboxamide core of the target compound represents a validated kinase hinge-binding scaffold [2]. The N-(3-chloro-2-fluorophenyl) substituent adds a halogenated aromatic moiety suitable for halogen bonding and hydrophobic interactions in the kinase back pocket. The compound can serve as a starting point for fragment growth or scaffold-hopping campaigns targeting kinases with demonstrated sensitivity to this substitution pattern, particularly SGK1 and Tie2 [1].

Metabolic Stability Structure-Activity Relationship (SAR) Studies

The ortho-fluoro substituent on the N-phenyl ring of the target compound is strategically positioned to block CYP450-mediated oxidative metabolism at the adjacent meta position, a well-established effect in medicinal chemistry [3]. Comparative in vitro microsomal or hepatocyte stability assays between the target compound and its 2-chloro-4-fluoro isomer can quantify the metabolic advantage conferred by ortho-fluorine placement, informing lead optimization strategies for indazole-based kinase inhibitors.

Chemical Probe Development for SGK1-Mediated Pathways

Given the class-level evidence that 2-fluoro-3-chloro substitution confers sub-micromolar SGK1 inhibition with selectivity over Src kinase [1], the target compound is a rational starting scaffold for developing chemical probes to dissect SGK1 biology. SGK1 is implicated in cancer, metabolic disorders, and neurodegenerative diseases, and selective inhibitors are needed as pharmacological tools [1]. The target compound's N1-methyl and 3-chloro-2-fluorophenyl combination provides a synthetically tractable entry point for further optimization.

Quote Request

Request a Quote for N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.